molecular formula C22H33N3O3 B7916461 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7916461
M. Wt: 387.5 g/mol
InChI Key: PSPQRISODUHGMC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopropyl group, and a benzyl ester moiety. The stereochemistry of the compound is defined by the (S)-configuration at the amino acid residue, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the piperidine ring, followed by the introduction of the amino acid residue and the cyclopropyl group. The final step involves the esterification of the carbamic acid with benzyl alcohol.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of Amino Acid Residue: The (S)-2-Amino-3-methyl-butyryl group can be introduced through peptide coupling reactions using standard reagents such as carbodiimides or phosphonium salts.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol, typically using acid catalysts or coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the ester to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzyl ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its stereochemistry and functional groups make it a valuable tool for probing enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests that it could interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid methyl ester
  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid ethyl ester
  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid propyl ester

Uniqueness

The uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester lies in its specific combination of functional groups and stereochemistry. The presence of the benzyl ester moiety, in particular, can influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-12-10-17(11-13-24)14-25(19-8-9-19)22(27)28-15-18-6-4-3-5-7-18/h3-7,16-17,19-20H,8-15,23H2,1-2H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPQRISODUHGMC-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.